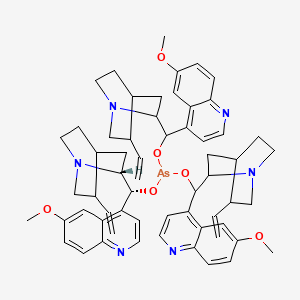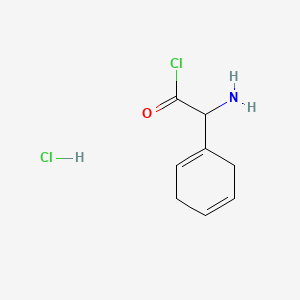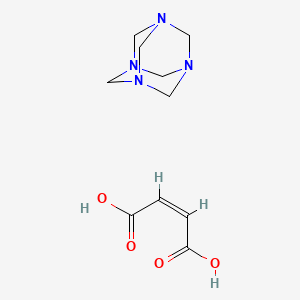
((4-Dodecylphenyl)methyl)guanidinium monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Dodecylphenyl)methyl)guanidinium monoacetate: is a chemical compound with the molecular formula C22H39N3O2 and a molecular weight of 377.6 g/mol This compound is characterized by the presence of a guanidinium group attached to a dodecylphenylmethyl moiety, combined with an acetate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Dodecylphenyl)methyl)guanidinium monoacetate typically involves the reaction of (4-Dodecylphenyl)methylamine with guanidine in the presence of an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting guanidinium compound is then reacted with acetic acid to form the monoacetate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems for monitoring and control.
Análisis De Reacciones Químicas
Types of Reactions: ((4-Dodecylphenyl)methyl)guanidinium monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the reduction of the guanidinium group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic substitution can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the guanidinium group.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((4-Dodecylphenyl)methyl)guanidinium monoacetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in studies involving protein-ligand interactions and enzyme inhibition.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial properties and its ability to modulate biological pathways.
Industry: Industrially, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of surfactants, emulsifiers, and other functional materials.
Mecanismo De Acción
The mechanism of action of ((4-Dodecylphenyl)methyl)guanidinium monoacetate involves its interaction with specific molecular targets. The guanidinium group is known to form strong hydrogen bonds and ionic interactions with biological molecules, leading to the modulation of their activity. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
- ((4-Dodecylphenyl)methyl)guanidinium chloride
- ((4-Dodecylphenyl)methyl)guanidinium sulfate
- ((4-Dodecylphenyl)methyl)guanidinium nitrate
Uniqueness: ((4-Dodecylphenyl)methyl)guanidinium monoacetate is unique due to its specific combination of a guanidinium group with a dodecylphenylmethyl moiety and an acetate ion. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
94094-61-8 |
|---|---|
Fórmula molecular |
C22H39N3O2 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
carbamimidoyl-[(4-dodecylphenyl)methyl]azanium;acetate |
InChI |
InChI=1S/C20H35N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)17-23-20(21)22;1-2(3)4/h13-16H,2-12,17H2,1H3,(H4,21,22,23);1H3,(H,3,4) |
Clave InChI |
IWCLQZGFYRNLIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C[NH2+]C(=N)N.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


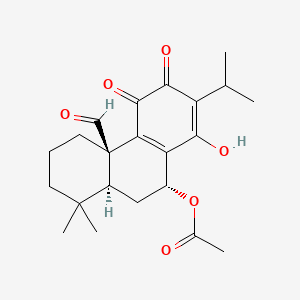
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
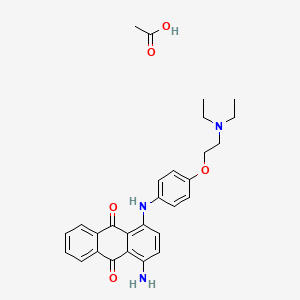

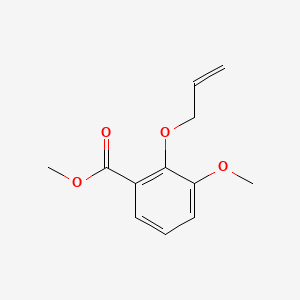


![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
